molecular formula C14H10N4S3 B293468 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293468
M. Wt: 330.5 g/mol
InChI Key: UFHUZBVGVAGCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It is a member of the triazolo-thiadiazole family of compounds that have shown potential in various biological applications.

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that it may exert its biological activities through the inhibition of enzymes, such as topoisomerase and tyrosinase, and the disruption of cellular processes, such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have reported its cytotoxicity against cancer cell lines and its ability to inhibit the growth of bacterial and fungal strains. In vivo studies have shown its potential as an anti-inflammatory and antitumor agent in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. It has shown potential in various areas, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. However, its limitations include its solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a drug candidate for the treatment of bacterial and fungal infections. Another area is its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties for in vivo applications.
Conclusion:
In conclusion, 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for various biological applications.

Synthesis Methods

The synthesis of 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol and 2-bromoacetophenone with sodium azide and copper powder in the presence of DMF (dimethylformamide) as a solvent. The reaction results in the formation of the triazole-thiadiazole compound with a yield of 75-80%. This method has been optimized and used in various studies to obtain the desired product.

Scientific Research Applications

The triazolo-thiadiazole family of compounds has been extensively studied for their biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. 3-[(Phenylsulfanyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in these areas. Several studies have reported its antimicrobial activity against various bacterial and fungal strains. It has also exhibited potential antitumor activity against cancer cell lines. Additionally, it has shown anti-inflammatory and antiviral activities in vitro.

properties

Molecular Formula

C14H10N4S3

Molecular Weight

330.5 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4S3/c1-2-5-10(6-3-1)20-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-19-11/h1-8H,9H2

InChI Key

UFHUZBVGVAGCLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=CS4

Origin of Product

United States

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